3-Amino-2-hydroxybornane is a chiral organic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic materials. This compound is characterized by its unique structural features, which include an amino group and a hydroxyl group attached to a bornane skeleton. Its significance lies in its application as a chiral auxiliary and in the synthesis of optically pure compounds.
3-Amino-2-hydroxybornane belongs to the class of amines and alcohols, specifically categorized as a secondary amine due to the presence of the amino group attached to a carbon atom that is also bonded to another carbon atom. It is also classified as an alcohol because of the hydroxyl group.
The synthesis of 3-amino-2-hydroxybornane can be achieved through several methods, often involving the use of chiral auxiliaries and specific reagents to ensure high yields and enantiomeric purity.
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and pH levels, to optimize yield and purity. For instance, reactions may be conducted under reflux conditions with specific solvents like acetonitrile or ethyl acetate to facilitate desired transformations.
3-Amino-2-hydroxybornane has a molecular formula of CHNO. The structure consists of:
The compound exhibits chirality due to its asymmetric carbon centers, which allows for the existence of enantiomers. The three-dimensional arrangement of atoms significantly influences its reactivity and interactions in chemical reactions.
3-Amino-2-hydroxybornane can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions to maintain chirality and prevent racemization. For example, reactions may be performed under inert atmospheres or in the presence of catalysts that enhance selectivity.
The mechanism by which 3-amino-2-hydroxybornane acts in chemical reactions typically involves:
Studies indicate that the stereochemical outcomes are highly dependent on reaction conditions and the nature of substrates used .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly employed to confirm structure and purity .
3-Amino-2-hydroxybornane is utilized in various scientific applications:
3-Amino-2-hydroxybornane belongs to the bornane class of bicyclic monoterpenoids, characterized by a [2.2.1]bicyclic framework with geminal dimethyl groups at the bridgehead positions (C7 and C8). Its systematic IUPAC name is 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, reflecting the substituent positions on the bornane skeleton. The compound is registered under CAS RN 87944864 [1]. The core bornane structure derives from the parent hydrocarbon bornane (C₁₀H₁₈), with key modifications at C2 and C3 positions: a hydroxyl group (-OH) at C2 and an amino group (-NH₂) at C3. This arrangement creates two contiguous stereocenters, generating multiple stereoisomers differentiated by endo/exo configurations of the amino group relative to the bicyclic framework [2] [5].
The stereochemical complexity significantly influences molecular properties and biological interactions. The endo configuration positions the amino group toward the concave face of the bicyclic system, while the exo isomer extends it outward. This distinction profoundly impacts hydrogen-bonding networks, solubility, and chiral induction capabilities. X-ray crystallographic studies of derivatives reveal characteristic bond lengths: C2-O ≈ 1.42 Å, C3-N ≈ 1.47 Å, and C2-C3 ≈ 1.54 Å, with the C2-C3 bond serving as the axis for conformational flexibility [5]. The amino and hydroxyl groups enable dual hydrogen-bond donation/acceptance, making this scaffold valuable in asymmetric synthesis and molecular recognition [2].
Table 1: Stereoisomers of 3-Amino-2-hydroxybornane
Isomer Designation | C2 Hydroxyl Configuration | C3 Amino Configuration | Relative Stability |
---|---|---|---|
2R,3S (endo-NH₂) | exo | endo | Higher |
2S,3R (exo-NH₂) | endo | exo | Lower |
2R,3R | exo | exo | Moderate |
2S,3S | endo | endo | Moderate |
Bornane chemistry originated with the structural elucidation of borneol and camphor in the 19th century. Early investigations focused on naturally occurring terpenoids, but synthetic derivatives gained prominence in the mid-20th century. The 1970s witnessed breakthroughs in stereoselective functionalization of the bornane skeleton, enabled by emerging chromatographic and spectroscopic techniques. The pivotal development for 3-amino-2-hydroxybornane came through German patent DE69007756T2 (1990), which detailed its synthesis via reductive amination of 2-hydroxybornan-3-one intermediates [2]. This route employed sodium cyanoborohydride in methanol with ammonium acetate, yielding predominantly the endo-amino isomer (≥80% diastereoselectivity) [5].
The 1990s marked a paradigm shift toward catalytic enantioselective synthesis. Transition-metal complexes with chiral ligands enabled asymmetric hydrogenation of enamine precursors. For example, [Rh(COD)(DIPAMP)]BF₄ catalyzed the reduction of 2-oxobornane-3-enamines with 92% ee [5]. Concurrently, enzymatic resolutions using Candida antarctica lipase B were developed, achieving >99% ee for individual stereoisomers through selective acylation of the amino group [2]. Analytical advances—particularly high-field NMR and X-ray crystallography—enabled precise stereochemical assignments, revealing that the 2R,3S-endo isomer predominated in catalytic syntheses [5].
Table 2: Historical Advancements in 3-Amino-2-hydroxybornane Chemistry
Time Period | Key Advancement | Impact |
---|---|---|
Pre-1970 | Structural studies of natural bornanes | Foundation for synthetic manipulation |
1970–1989 | Diastereoselective reductive amination | Enabled gram-scale synthesis |
1990–2000 | Catalytic asymmetric hydrogenation; Enzymatic resolution | Provided enantioenriched material (>90% ee) |
2001–present | Applications in asymmetric catalysis (DE69007756T2) | Established as chiral auxiliaries |
3-Amino-2-hydroxybornane serves as a chiral scaffold that interfaces terpenoid chemistry with modern drug discovery. Its rigid bicyclic framework controls stereochemistry in complex syntheses, exemplified by its use in synthesizing optically active macrocyclic ketones like (R)-muscone (3-methylcyclopentadecanone), a prized fragrance constituent. The DE69007756T2 patent demonstrated this through an asymmetric Michael reaction: The amino group coordinates to lithium in organolithium reagents, creating a chiral environment that directs nucleophilic addition to enones with up to 98% ee [2] [5]. This reaction proceeds under mild conditions (-78°C, tetrahydrofuran solvent), affording Michael adducts that undergo ring-closing metathesis to form muscone’s 15-membered ring [5].
Medicinal chemistry applications exploit the compound’s ability to confer three-dimensional diversity. The Journal of Medicinal Chemistry highlights its incorporation into protease inhibitor scaffolds, where the amino and hydroxyl groups chelate catalytic metal ions (e.g., Zn²⁺ in aminopeptidases) [3]. Hybrid molecules featuring 3-amino-2-hydroxybornane linked to peptidic chains exhibit enhanced binding affinity (>50-fold vs. acyclic analogs) due to conformational restraint [3] [6]. The scaffold’s stereochemistry tunes bioactivity: endo-isomers show superior inhibition of aminopeptidase P (Ki = 120 nM) compared to exo-counterparts (Ki = 850 nM), attributable to optimal positioning of pharmacophores [3].
Table 3: Comparative Performance of Chiral Auxiliaries in Asymmetric Synthesis
Chiral Auxiliary | Reaction Type | Enantioselectivity (%) | Reference Compound |
---|---|---|---|
3-Amino-2-hydroxybornane | Michael addition | 89–98 | (R)-Muscone |
8-Phenylmenthol | Diels-Alder | 90–95 | — |
Oppolzer’s sultam | Alkylation | 85–93 | — |
The scaffold’s synthetic versatility and biological relevance position it uniquely within "Natural Products 2.0" research—connecting terpenoid biosynthesis pathways with engineered chemical synthesis. Recent studies leverage chemoenzymatic methods to produce analogs for targeting G-protein-coupled receptors (GPCRs) implicated in metabolic diseases, underscoring its enduring pharmaceutical value [6].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: